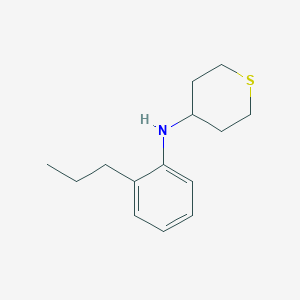![molecular formula C15H24N2O3 B7557318 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol, also known as MPMP, is a chemical compound with potential applications in scientific research. This compound is a derivative of methoxyphenol and has been found to have several interesting properties that make it useful for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol involves its ability to bind to the ATP-binding site of tyrosine kinases, thereby preventing their activity. This leads to a reduction in cell proliferation and an increase in cell death, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
In addition to its effects on tyrosine kinases, 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory properties. These properties make it a potentially useful compound for the treatment of infectious diseases and inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of these enzymes. However, one limitation of using 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research involving 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol. One area of interest is the development of more potent derivatives of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol that could be used in lower concentrations. Another area of interest is the investigation of the compound's effects on other biological processes, such as its potential as an anti-inflammatory agent. Finally, there is potential for the development of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol-based therapies for the treatment of cancer and infectious diseases.
Synthesis Methods
The synthesis of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol involves the reaction of 2-methoxy-5-nitrophenol with 1-morpholin-4-ylpropan-2-amine in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain the final compound.
Scientific Research Applications
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol has been found to be useful in a variety of scientific research applications. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and regulation. This makes it a potential candidate for the development of new cancer therapies, as many cancers are driven by abnormal tyrosine kinase activity.
properties
IUPAC Name |
2-methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(11-17-5-7-20-8-6-17)16-10-13-3-4-15(19-2)14(18)9-13/h3-4,9,12,16,18H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPALARLYPHRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NCC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)

![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
